molecular formula C11H12ClN B13798910 8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-35-2

8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B13798910
CAS No.: 885269-35-2
M. Wt: 193.67 g/mol
InChI Key: SNVIIJKIISNQQA-UHFFFAOYSA-N
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Description

8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound characterized by its unique spiro structure, where a cyclopropane ring is fused to an isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted isoquinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro structure or reduce the chloro substituent.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-
  • Methyl 2-chloro-2-cyclopropylidenacetate

Uniqueness

8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is unique due to its specific spiro structure and the presence of a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

885269-35-2

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

8-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12ClN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2

InChI Key

SNVIIJKIISNQQA-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C=CC=C3Cl

Origin of Product

United States

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